6-Bromo-4-methoxypyridin-3-amine
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Overview
Description
6-Bromo-4-methoxypyridin-3-amine is an organic compound with the molecular formula C6H7BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methoxypyridin-3-amine typically involves the bromination of 4-methoxypyridin-3-amine. One common method includes the reaction of 4-methoxypyridin-3-amine with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methoxypyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an aryl or vinyl boronic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while nucleophilic substitution reactions produce various substituted pyridines .
Scientific Research Applications
6-Bromo-4-methoxypyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methoxypyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine and methoxy groups on the pyridine ring can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-methoxypyridin-2-amine
- 5-Bromo-2-methoxypyridin-3-amine
- 4-Bromo-2-methoxypyridin-3-amine
Uniqueness
6-Bromo-4-methoxypyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Properties
Molecular Formula |
C6H7BrN2O |
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Molecular Weight |
203.04 g/mol |
IUPAC Name |
6-bromo-4-methoxypyridin-3-amine |
InChI |
InChI=1S/C6H7BrN2O/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,8H2,1H3 |
InChI Key |
ZLBKWISCVPVHQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1N)Br |
Origin of Product |
United States |
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